ginsenoside Rk1

説明

人参サポニン Rk1 は、何世紀にもわたって伝統的な中国医学で使用されてきた植物であるオタネニンジンのマイナーなサポニンです。 この化合物は、抗腫瘍、抗炎症、抗糖尿病効果など、さまざまな薬理作用で知られています 。人参サポニン Rk1 は、その潜在的な治療用途とユニークな化学的特性により、近年注目されています。

2. 製法

合成経路と反応条件: 人参サポニン Rk1 は、オタネニンジンに見られるサポニンの熱処理によって合成することができます。 このプロセスには、白参を密閉容器で 98°C で 30 時間蒸すことが含まれ、その後乾燥させ、さらに 30 ~ 45 時間蒸します 。この方法により、人参サポニン Rg3、Rk1、および Rg5 の含有量が選択的に増加します。

工業生産方法: 人参サポニン Rk1 の工業生産には、通常、ニンジン根からサポニンを抽出し、その後、高速液体クロマトグラフィー (HPLC) を使用して精製することが含まれます。 抽出されたサポニンは、その後、熱処理を受けて人参サポニン Rk1 に変換されます 。

準備方法

Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and further steaming for an additional 30-45 hours . This method selectively increases the content of ginsenosides Rg3, Rk1, and Rg5.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots, followed by purification using high-performance liquid chromatography (HPLC). The extracted ginsenosides are then subjected to heat treatment to convert them into this compound .

化学反応の分析

反応の種類: 人参サポニン Rk1 は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その構造を修飾し、その薬理作用を強化するために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、人参サポニン Rk1 を酸化するために使用されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、人参サポニン Rk1 を還元するために使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与することがよくあります。

形成される主な生成物: これらの反応から形成される主な生成物には、人参サポニン Rk1 のさまざまな誘導体が含まれ、それらは薬理作用が強化または変更されている可能性があります 。

4. 科学研究の応用

化学:

- 他の生物活性化合物を合成するための前駆体として使用されます。

- そのユニークな化学的特性と反応性について研究されています。

生物学:

- 細胞プロセスとシグナル伝達経路における役割について調査されています。

- 細胞のアポトーシスと増殖に関連する研究で使用されています 。

医学:

- 癌細胞のアポトーシスを誘導することによって、抗腫瘍効果を示します 。

- 内皮機能を改善し、酸化ストレスを軽減することによって、糖尿病の治療における可能性を示しています 。

- 重要なシグナル伝達経路を阻害することによって、抗炎症作用を示しています 。

産業:

- 新しい医薬品や治療薬を開発するための可能性のある用途。

- 既存の薬の有効性を高める役割について研究されています 。

科学的研究の応用

Anti-Cancer Properties

Ginsenoside Rk1 has been extensively studied for its anti-cancer effects across various types of malignancies. Research indicates that it exhibits significant inhibitory effects on cell proliferation and promotes apoptosis in several cancer cell lines.

Case Studies:

- Cervical Cancer : A study demonstrated that this compound inhibits the proliferation of HeLa cells by blocking them in the G0/G1 phase and activating apoptotic pathways involving caspase 3 and PARP. The treatment resulted in increased apoptosis rates, indicating its potential as a therapeutic agent against cervical cancer .

- Lung Squamous Cell Carcinoma : this compound was shown to induce apoptosis through calcium signaling pathways, leading to cell cycle arrest at the G1 phase. It effectively inhibited tumor growth in xenograft models with minimal toxicity .

- Breast Cancer : Research involving MDA-MB-231 triple-negative breast cancer cells highlighted that this compound induces cell cycle arrest and apoptosis, showcasing its potential as a treatment for aggressive breast cancers .

The table below summarizes the anti-cancer effects of this compound across different studies:

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions such as Alzheimer's disease. Its mechanisms include anti-inflammatory and antioxidant properties that contribute to neuronal survival.

Case Studies:

- Alzheimer's Disease : A recent study indicated that this compound improves cognitive impairments and mitigates pathological changes associated with Alzheimer's disease. It demonstrates superior efficacy compared to traditional treatments like donepezil, suggesting its potential as a multi-target therapeutic agent .

- NMDA Receptor Inhibition : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity related to neurodegenerative diseases. This action may protect against neuronal death caused by overactivation of these receptors .

Cardiovascular Health

Research has also highlighted the role of this compound in improving endothelial function and reducing oxidative stress, particularly in diabetic models.

Case Studies:

作用機序

人参サポニン Rk1 は、さまざまな分子標的と経路を通じてその効果を発揮します。

アポトーシス誘導: 人参サポニン Rk1 は、NF-κB 経路を阻害し、細胞周期停止を引き起こすことによって、癌細胞のアポトーシスを誘導します。

フェロトーシス誘導: 肝細胞癌細胞において、細胞の抗酸化能力を低下させ、細胞内のマロンジアルデヒドと鉄イオンの含有量を増加させることによって、フェロトーシスを誘導します。

内皮機能改善: 人参サポニン Rk1 は、ペルオキシソーム増殖因子活性化受容体を活性化し、内皮由来一酸化窒素合成酵素のリン酸化を促進することによって、内皮機能を改善します。

6. 類似化合物の比較

人参サポニン Rk1 は、その特定の薬理作用と化学的特性により、他のサポニンの中でユニークです。類似の化合物には以下が含まれます。

人参サポニン Rg3: 抗腫瘍および抗炎症作用で知られています。

人参サポニン Rg5: 同様の薬理作用を示しますが、化学構造が異なります。

人参サポニン Rd: 抗糖尿病および抗炎症作用を持つ別のマイナーなサポニン

これらの化合物は、人参サポニン Rk1 といくつかの類似性を共有していますが、その特定の作用機序と治療用途が異なります。

類似化合物との比較

Ginsenoside Rk1 is unique among ginsenosides due to its specific pharmacological activities and chemical properties. Similar compounds include:

Ginsenoside Rg3: Known for its anti-tumor and anti-inflammatory effects.

Ginsenoside Rg5: Exhibits similar pharmacological activities but differs in its chemical structure.

Ginsenoside Rd: Another minor ginsenoside with anti-diabetic and anti-inflammatory properties

These compounds share some similarities with this compound but differ in their specific mechanisms of action and therapeutic applications.

生物活性

Ginsenoside Rk1 (G-Rk1) is a rare saponin derived from the ginseng plant, particularly through the steaming process of Panax ginseng. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy and cellular protection. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity of G-Rk1.

Overview of this compound

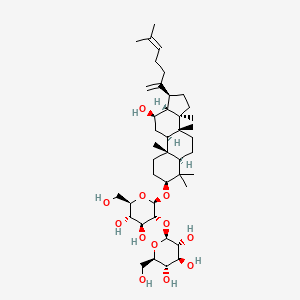

- Chemical Structure : G-Rk1 is a dammarane-type saponin, structurally similar to other ginsenosides but with unique properties due to its specific glycosylation.

- Source : Primarily obtained from steamed ginseng, which enhances its bioavailability compared to other ginsenosides.

1. Anti-Cancer Effects

G-Rk1 has demonstrated significant anti-tumor effects across various cancer types, including liver, lung, cervical, colon, pancreatic, gastric, and breast cancers. The mechanisms through which G-Rk1 exerts these effects include:

- Induction of Apoptosis : G-Rk1 triggers apoptosis in cancer cells by activating caspases and modulating mitochondrial membrane potential. For instance, studies have shown that treatment with G-Rk1 leads to increased levels of cleaved caspase-3 and caspase-9 in liver cancer cells (MHCC-97H) .

- Cell Cycle Arrest : G-Rk1 induces cell cycle arrest at the G0/G1 phase in neuroblastoma cells, inhibiting their proliferation .

- Inhibition of Metastasis : Research indicates that G-Rk1 can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Table 1: Summary of Anti-Cancer Activities of this compound

2. Nephroprotective Effects

G-Rk1 has shown protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In studies involving human embryonic kidney cells (HEK-293), G-Rk1 treatment resulted in:

- Increased Cell Viability : G-Rk1 significantly improved cell viability reduced by cisplatin.

- Oxidative Stress Reduction : Treatment with G-Rk1 decreased reactive oxygen species (ROS) levels and lipid peroxidation products while enhancing glutathione levels .

Table 2: Protective Effects of this compound Against Cisplatin-Induced Nephrotoxicity

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Cell Viability | Increased | |

| ROS Levels | Decreased | |

| Glutathione Levels | Increased | |

| Lipid Peroxidation (MDA) | Decreased |

3. Anti-Inflammatory and Antioxidant Properties

G-Rk1 exhibits anti-inflammatory effects through the modulation of inflammatory cytokines and pathways. It has been noted to enhance cognitive functions and reduce insulin resistance as well .

Case Studies

Several case studies highlight the therapeutic potential of G-Rk1:

- A systematic review identified 28 original studies demonstrating the anti-tumor activity of G-Rk1 across multiple cancer types, emphasizing its role in inhibiting cell viability and inducing apoptosis .

- In vitro studies on neuroblastoma cells revealed that G-Rk1 not only induced apoptosis but also inhibited the metastatic ability of these cells, suggesting potential applications in treating aggressive cancers .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDWBAISZWOAHD-MHOSXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Ginsenoside Rk1 (G-Rk1) is a natural compound classified as a saponin. It is a minor ginsenoside found in Panax ginseng, commonly known as ginseng, and is primarily produced during high-temperature processing of the plant, especially in Sun Ginseng (SG). [, , ]

ANone: this compound has been shown to interact with various signaling pathways and cellular targets.

- PI3K/AKT/NF-κB pathway: Studies demonstrate that Rk1 can modulate the PI3K/AKT/NF-κB signaling pathway, influencing processes such as oxidative stress, inflammatory response, and collagen degradation. [] This pathway is crucial in cellular survival, proliferation, and inflammatory responses.

- ERK/c-Myc pathway: Research indicates Rk1 can inhibit the ERK/c-Myc pathway in hepatocellular carcinoma cells, leading to the suppression of glutamine metabolism and ultimately, cell death. [] This pathway is often dysregulated in cancer, contributing to uncontrolled cell growth.

- Nrf2/HO-1 pathway: Evidence suggests that Rk1 can activate the Nrf2/HO-1 pathway, particularly through the SIRT3-mediated pathway, leading to protection against oxidative stress and inflammatory responses in models of Parkinson's disease. [] This pathway plays a crucial role in cellular defense against oxidative damage.

- Calcium signaling: Rk1 has been shown to influence calcium signaling pathways, particularly in lung squamous cell carcinoma cells. It can induce endoplasmic reticulum stress, leading to calcium release and subsequent activation of calcium-dependent apoptotic pathways. []

ANone: this compound exhibits anti-cancer activity through several mechanisms:

- Induction of apoptosis: Rk1 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung adenocarcinoma [], liver cancer [], neuroblastoma [], and lung squamous cell carcinoma [].

- Inhibition of telomerase activity: In hepatocellular carcinoma cells, Rk1 has been found to inhibit telomerase activity, an enzyme crucial for the unlimited replicative potential of cancer cells. [, ]

- Cell cycle arrest: Rk1 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This effect has been observed in lung adenocarcinoma cells arrested at the G1 phase [] and hepatocellular carcinoma cells, also at the G1 phase. []

- Downregulation of PD-L1 expression: Rk1 can downregulate the expression of PD-L1, a protein that helps cancer cells evade the immune system. This effect has been observed in lung adenocarcinoma cells. []

ANone: Research indicates that this compound can improve endothelial function in diabetes:

- Activation of PPARs: Rk1 activates peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α, PPAR-β/δ, and PPAR-γ, which are involved in regulating glucose and lipid metabolism and endothelial function. []

- Increased eNOS phosphorylation: Rk1 enhances the phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide, a key molecule for vasodilation and healthy blood flow. []

- Suppression of oxidative stress: Rk1 reduces oxidative stress in diabetic blood vessels, which contributes to endothelial dysfunction. []

ANone: this compound shows potential for treating vascular leakage:

- Reduction of vascular permeability: Rk1 inhibits vascular permeability induced by various factors such as VEGF, advanced glycation end products, thrombin, and histamine. []

- Stabilization of tight junctions: Rk1 enhances the stability and proper positioning of tight junction proteins, which are essential for maintaining the integrity of the endothelial barrier and preventing leakage. []

- Actin structure remodeling: Rk1 promotes phosphorylation of myosin light chain and cortactin, proteins involved in regulating the actin cytoskeleton, which is crucial for maintaining endothelial barrier function. []

ANone: Pharmacokinetic studies in rats have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Oral bioavailability: Rk1 exhibits low oral bioavailability, ranging from 2.87% to 4.23% in rats. []

- Half-life: It has a moderate half-life, ranging from 3.09 to 3.40 hours in rats. []

- Clearance: Rk1 demonstrates low clearance from the body. []

ANone: this compound has demonstrated potential benefits in various other areas:

- Nephrotoxicity: Rk1 protects against cisplatin-induced kidney damage in human embryonic kidney cells (HEK-293) by reducing oxidative stress and apoptosis. []

- Hepatotoxicity: Rk1 exhibits protective effects against liver damage caused by paracetamol in mice. []

- Neuroprotection: Rk1 shows neuroprotective effects in Parkinson's disease models, reducing motor deficits, protecting dopaminergic neurons, and attenuating oxidative stress and inflammation. []

- Anti-inflammatory activity: Rk1 demonstrates anti-inflammatory effects in LPS-stimulated macrophages, inhibiting the production of inflammatory mediators. []

- Antiviral activity: Rk1 exhibits antiviral activity against influenza A virus by targeting the hemagglutinin protein and blocking viral attachment to host cells. []

ANone: Several analytical techniques are employed for the characterization and quantification of this compound:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (MS), is widely used to separate and quantify ginsenosides, including Rk1, in complex mixtures. [, , ]

- Ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS): This technique provides high sensitivity and selectivity for the quantification of Rk1 in biological samples, particularly plasma. []

- Liquid chromatography-mass spectrometry (LC-MS): This method is utilized to analyze changes in ginsenoside content during processing, including the formation of Rk1. []

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF): This approach provides high-resolution mass spectrometry data for the identification and characterization of ginsenosides, including Rk1 and its transformation products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。